CS-0777
Description
Overview of Sphingosine (B13886) 1-Phosphate Signaling Pathways and Biological Functions
Sphingosine 1-phosphate is a bioactive lipid mediator that plays a crucial role in a multitude of cellular processes. scripps.edu It is produced from sphingomyelin (B164518) metabolism and, unlike its precursor ceramide, generally promotes cell survival and proliferation. scripps.edu S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. scripps.edu These receptors are expressed in various tissues and cell types, leading to a wide range of biological functions. scripps.edu
The S1P signaling pathway is fundamental to the regulation of the immune system, particularly in controlling the egress of lymphocytes from secondary lymphoid organs such as lymph nodes. researchgate.net A concentration gradient of S1P, which is high in the blood and lymph and low in lymphoid tissues, is critical for this process. Lymphocytes express the S1P1 receptor, and its activation by S1P is a key signal for their exit from the lymph nodes into the bloodstream. researchgate.net Beyond immunomodulation, S1P signaling is also involved in vascular development, endothelial barrier function, and neurogenesis. scripps.edu
Current Paradigms in S1P Receptor Agonist Drug Discovery and Development
The validation of the S1P signaling pathway as a therapeutic target was cemented with the approval of fingolimod (B1672674) (FTY720), the first-in-class oral S1P receptor modulator for relapsing-remitting multiple sclerosis. researchgate.net Fingolimod is a non-selective agonist that, upon phosphorylation in vivo to fingolimod-phosphate, targets S1P1, S1P3, S1P4, and S1P5 receptors. scripps.educlevelandclinic.org Its mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. By binding to and internalizing the S1P1 receptor, fingolimod effectively traps lymphocytes within the lymph nodes, preventing their migration to the central nervous system where they would otherwise contribute to autoimmune-mediated damage. researchgate.net
While effective, the non-selective nature of fingolimod has been associated with off-target effects, some of which are attributed to its activity on other S1P receptor subtypes, such as S1P3-mediated cardiac effects. nih.gov This has driven the development of a new generation of S1P receptor modulators with improved selectivity for the S1P1 receptor. nih.gov The primary goal of this "second-generation" of compounds is to retain the therapeutic efficacy mediated by S1P1 while minimizing the potential for adverse effects associated with other S1P receptors. nih.gov This has led to the development of several selective S1P1 receptor modulators, including ponesimod, ozanimod, and siponimod, which have varying degrees of selectivity for other S1P receptors. clevelandclinic.orgneurologylive.com
Strategic Positioning of this compound within the S1P1 Receptor Modulator Class
This compound emerges as a potent and selective S1P1 receptor modulator, strategically designed to optimize the therapeutic index seen with earlier S1P modulators. nih.gov It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, this compound-phosphate (also referred to as M1), which then acts as a high-affinity agonist at the human S1P1 receptor. nih.govnih.gov
A key differentiating feature of this compound is the high selectivity of its active metabolite for the S1P1 receptor over the S1P3 receptor. nih.gov This selectivity is a critical aspect of its design, aiming to reduce the risk of S1P3-mediated side effects. nih.gov
Table 1: In Vitro Activity of this compound-Phosphate (M1)
| Receptor | EC₅₀ (nM) | Selectivity (S1P3/S1P1) | Source |
|---|---|---|---|
| Human S1P₁ | 1.1 | ~320-fold | nih.gov |
| Human S1P₃ | 350 |
Preclinical studies have demonstrated the potent pharmacological effects of this compound. In a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, oral administration of this compound resulted in a significant suppression of disease scores. nih.govresearchgate.net This therapeutic effect is correlated with a pronounced, dose-dependent reduction in peripheral blood lymphocyte counts. nih.gov
Table 2: Effect of Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in Rats
| Dose (mg/kg) | Nadir of Lymphocyte Count (% of control at 12h post-dose) | Source |
|---|---|---|
| 0.1 | 27.4% | nih.gov |
| 1 | 18.4% |
An open-label pilot study in multiple sclerosis patients showed that this compound caused a marked, dose-dependent decrease in lymphocytes and CD4 T cell subsets. nih.gov The lymphocyte counts returned to baseline within four weeks after the last dose, indicating a reversible effect. nih.gov The development of this compound, with its high selectivity for the S1P1 receptor, represents a focused effort to refine S1P modulation therapy, potentially offering a favorable balance of efficacy and safety for the treatment of autoimmune diseases. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N2O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[5-(3-amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3 |
InChI Key |
YXEQXPNSBUIRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N |
Synonyms |
CS 0777 CS-0777 CS0777 |
Origin of Product |
United States |
Chemical Synthesis and Process Research of Cs 0777
Elucidation of Primary Synthetic Routes for CS-0777 and its Phosphate (B84403) Metabolite (this compound-P)
The primary synthetic route for this compound and its phosphate metabolite, this compound-P, has been reported. jst.go.jpresearchgate.net The synthesis of this compound involves several steps starting from a precursor molecule. One described route for this compound synthesis begins with the treatment of a starting material (identified as compound 5 in one report) with acetic anhydride (B1165640) (Ac₂O) and triethylamine (B128534) (NEt₃) to yield a diacetate intermediate in quantitative yield. nih.gov Subsequent acylation at the 5-position of the pyrrole (B145914) ring is carried out using 4-(4-methylphenyl)butanoyl chloride and 4-(dimethylamino)pyridine (DMAP) in toluene (B28343) at elevated temperature (110 °C) to afford an enol ester. nih.gov The acetyl groups and the enol ester moiety are then removed through saponification with aqueous lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), resulting in this compound in good yield. nih.gov
The chemical synthesis of this compound-P involves the phosphorylation of this compound. nih.gov One method for synthesizing this compound-P involves protecting the amino group of this compound with allyl chloroformate (AllocCl) and potassium bicarbonate (KHCO₃) in aqueous ethyl acetate (B1210297) (AcOEt). nih.gov Phosphorylation is then performed using (AllylO)₂PN(i-Pr)₂ in the presence of tetrazole. nih.gov Subsequent treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) (CH₂Cl₂) provides a protected phosphate intermediate in moderate yield. nih.gov Finally, both the allyl and Alloc groups are deprotected using Pd(PPh₃)₄ and pyrrolidine (B122466) in acetonitrile (B52724) (CH₃CN) to yield the desired this compound-P. nih.gov
Application of Asymmetric Desymmetrization in this compound Synthesis
Asymmetric desymmetrization of a prochiral-diol precursor has been identified as a key reaction in the primary synthetic route of this compound and this compound-P. jst.go.jpresearchgate.net This approach is utilized to introduce the required stereochemistry into the molecule. Enzymatic desymmetrization of 2-alkyl-2-tert-butoxycarbonylamino-1,3-propanediols has been reported as a method for the asymmetric synthesis of α,α-disubstituted α-amino alcohol derivatives, which are key intermediates for novel immunomodulators, including chiral analogues of FTY720. researchgate.net Specifically, novel enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol has been shown to prepare a chiral building block for the synthesis of various α-substituted alanine (B10760859) derivatives. researchgate.net This methodology allows for the preparation of optically active intermediates crucial for the synthesis of compounds like this compound. researchgate.net
Development of Scalable Synthetic Methodologies for this compound Production
Extensive process research has been conducted to establish scalable synthetic methods for the preparation of this compound at tens of kilogram scale. jst.go.jpresearchgate.net Initial synthetic routes developed for milligram quantities were often not suitable for large-scale production. researchgate.net The process research focuses on developing practical methods that can be implemented on a larger scale to provide bulk material. researchgate.net This involves optimizing reaction conditions, improving yields, and addressing potential issues related to handling larger quantities of materials. sciencegate.app
Advanced Optimization Strategies for Chemical Synthesis Pathways of this compound
Optimization strategies for chemical synthesis pathways are critical in pharmaceutical development to improve manufacturing economics through higher product yields, improved reaction conditions, and waste reduction. pharmtech.com While specific advanced optimization strategies for this compound synthesis are detailed within the context of process research, general approaches in chemical synthesis optimization include the use of catalysis, such as olefin metathesis and asymmetric reactions, to improve efficiency and selectivity. pharmtech.com Strategies can involve screening different catalysts, reagents, and reaction conditions, including temperature, to identify optimal parameters. pharmtech.comgyrosproteintechnologies.com The goal is to develop robust and efficient protocols that are suitable for manufacturing. gyrosproteintechnologies.com
Molecular Mechanism of Action of Cs 0777
In Vivo Biotransformation of CS-0777 to its Active Phosphate (B84403) Form (this compound-P)
This compound is administered as a prodrug and requires in vivo phosphorylation to become pharmacologically active. nih.govbiomolther.orgmedkoo.comnih.govcapes.gov.brresearchgate.netnih.govnih.govscispace.com This biotransformation yields the active metabolite, this compound-P. nih.govnih.govcapes.gov.brresearchgate.netnih.govjst.go.jp The phosphorylation of this compound is primarily carried out by fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP), particularly in human erythrocytes. nih.govresearchgate.net Unlike the phosphorylation of FTY720 (fingolimod), which occurs predominantly in platelets, this compound phosphorylation activity is mainly found in red blood cells. nih.gov this compound-P can be dephosphorylated back to this compound by alkaline phosphatase (ALP), with alkaline phosphatase, non-specific isozyme (ALPL) identified as a major this compound-P phosphatase candidate in the human kidney. researchgate.netthermofisher.com After oral administration, the predominant form of this compound found in the blood is this compound-P. nih.govresearchgate.net Both this compound and this compound-P are highly bound to plasma proteins in rats, monkeys, and humans (>93%). researchgate.netresearchgate.net
This compound-P as a Selective Agonist of Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1)
This compound-P acts as a selective agonist of the sphingosine 1-phosphate receptor 1 (S1P1). nih.govbiomolther.orgmedkoo.comnih.govcapes.gov.brresearchgate.netnih.govuni.luresearchgate.netdaiichisankyo.comjst.go.jp S1P1 is one of five G protein-coupled receptors that bind S1P, a lipid mediator involved in various cellular processes. nih.govscripps.edu Modulation of S1P receptors, particularly S1P1, has shown clinical utility in suppressing autoimmunity by affecting lymphocyte trafficking. nih.govbiomolther.org
Quantitative Assessment of this compound-P Receptor Affinity and Intrinsic Agonist Activity
Detailed in vitro studies have been conducted to quantify the receptor affinity and agonist activity of this compound-P across different S1P receptor subtypes. nih.govmedkoo.comnih.govnih.govuni.lusci-hub.semedchemexpress.com
Determination of EC50 Values for Human and Rat S1P1 Receptors
This compound-P has demonstrated potent agonist activity for both rat and human S1P1 receptors. nih.govbiomolther.orgmedkoo.comcapes.gov.bruni.lu The half maximal effective concentration (EC50) values for this compound-P were determined to be 1.8 nM for rat S1P1 and 1.1 nM for human S1P1 in agonist-evoked GTPγ-S binding assays. nih.govcapes.gov.br
Comparative Selectivity Profile of this compound-P Across S1P Receptor Subtypes (S1P1 vs. S1P3, S1P2, S1P4, S1P5)
This compound-P exhibits significant selectivity for S1P1 compared to other S1P receptor subtypes. nih.govmedkoo.comnih.govnih.govuni.lusci-hub.semedchemexpress.comcapes.gov.br It shows at least 100-fold greater agonist activity for S1P1 compared to S1P3, with EC50 values of 200 nM for rat S1P3 and 350 nM for human S1P3. nih.govcapes.gov.br This indicates approximately 320-fold greater agonist activity for human S1P1 relative to S1P3. nih.govnih.govcapes.gov.brresearchgate.netmedchemexpress.comcapes.gov.brmedchemexpress.comacs.org this compound-P has essentially no activity on S1P2. nih.govnih.govthermofisher.comcapes.gov.br While this compound-P has weaker effects on S1P5, its agonist activity for human S1P5 (EC50 = 21 nM) was approximately 60-fold weaker than that of FTY720-P. nih.govmedchemexpress.comcapes.gov.br Selectivity ratios for S1P1/S1P2, S1P1/S1P3, and S1P1/S1P4 have been reported as >10,000-fold, and S1P1/S1P5 as >600-fold for highly selective S1P1 agonists, which aligns with the profile of this compound-P. nih.gov
Table 1: In Vitro Agonist Activity (EC50) of this compound-P for S1P Receptor Subtypes
| Receptor Subtype | Species | EC50 (nM) | Selectivity (vs. human S1P1) |
| S1P1 | Rat | 1.8 | - |
| S1P1 | Human | 1.1 | 1x |
| S1P3 | Rat | 200 | - |
| S1P3 | Human | 350 | ~320-fold less potent |
| S1P2 | Human | No activity | - |
| S1P5 | Human | 21 | ~19-fold less potent |
Receptor Functional Antagonism through S1P1 Receptor Internalization and Degradation
Similar to other S1P receptor modulators like fingolimod-phosphate, this compound-P acts as a "functional antagonist" at the S1P1 receptor despite being an agonist. nih.govbiomolther.orgdaiichisankyo.comsemanticscholar.orgnih.govmdpi.com Persistent activation of S1P1 by this compound-P leads to the internalization and subsequent degradation of the receptor. biomolther.orgsemanticscholar.orgnih.govmdpi.com This process involves GRK2-mediated phosphorylation of the S1P1 receptor's C-terminal tail, which recruits β-arrestin and induces internalization. biomolther.orgsemanticscholar.org The internalized S1P1 receptors are then exposed to proteosomal degradation, preventing their recycling to the cell surface and resulting in a sustained loss of S1P1 from the plasma membrane. semanticscholar.org This drug-induced downregulation of cell surface S1P1 is a key aspect of its mechanism. nih.gov
Impact on Lymphocyte Egress and Recirculation: A Core Immunomodulatory Principle
The primary immunomodulatory effect of this compound, mediated by this compound-P's functional antagonism of S1P1, is the alteration of lymphocyte trafficking. nih.govbiomolther.orgnih.govnih.govdaiichisankyo.comcapes.gov.brsemanticscholar.orgnih.gov S1P1 is essential for the egress of lymphocytes from both the thymus and peripheral lymphoid organs. researchgate.netnih.govscispace.com Lymphocytes normally exit secondary lymphoid organs by following a chemotactic gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissues. semanticscholar.orgnih.gov This process is dependent on the presence of functional S1P1 receptors on the lymphocyte surface. semanticscholar.org By causing the internalization and degradation of S1P1 on lymphocytes, this compound-P effectively blocks their ability to respond to the S1P gradient and exit the lymphoid organs. nih.govsemanticscholar.org This leads to the sequestration of lymphocytes in secondary lymphoid organs and a resultant decrease in circulating lymphocyte numbers in the peripheral blood, a phenomenon known as lymphopenia. nih.govbiomolther.orgnih.govresearchgate.netnih.govcapes.gov.brsemanticscholar.orgnih.gov This reduction in circulating lymphocytes contributes to the immunosuppressive effects observed with this compound. researchgate.netnih.govnih.gov Studies in rats have shown that administration of this compound leads to significant decreases in peripheral blood lymphocyte counts, with a nadir typically occurring 12 hours post-dose and counts recovering over several days. nih.govnih.gov
Table 2: Key Mechanistic Steps of this compound Action
| Step | Description | Outcome |
| 1. Biotransformation | This compound is phosphorylated in vivo by kinases (FN3K, FN3K-RP). nih.govresearchgate.net | Formation of the active metabolite, this compound-P. nih.govnih.govcapes.gov.brresearchgate.netnih.govjst.go.jp |
| 2. Receptor Binding | This compound-P acts as a selective agonist for S1P1 receptors. nih.govbiomolther.orgmedkoo.comnih.govcapes.gov.brresearchgate.netnih.govuni.luresearchgate.netdaiichisankyo.comjst.go.jp | Activation of S1P1 signaling pathways. nih.govbiomolther.orgscripps.edu |
| 3. Receptor Internalization & Degradation | Persistent S1P1 activation by this compound-P induces receptor internalization and proteosomal degradation. biomolther.orgsemanticscholar.orgnih.govmdpi.com | Sustained downregulation of S1P1 on the cell surface. semanticscholar.orgnih.gov |
| 4. Impaired Lymphocyte Egress | Loss of functional S1P1 prevents lymphocytes from exiting lymphoid organs in response to the S1P gradient. nih.govsemanticscholar.org | Sequestration of lymphocytes in secondary lymphoid tissues. nih.govbiomolther.orgnih.govresearchgate.netnih.govcapes.gov.brsemanticscholar.orgnih.gov |
| 5. Lymphopenia | Reduced numbers of lymphocytes in the peripheral blood. nih.govbiomolther.orgnih.govresearchgate.netnih.govcapes.gov.brsemanticscholar.orgnih.gov | Immunosuppression. researchgate.netnih.govnih.gov |
Enzymatic Activation and Reversible Metabolism of Cs 0777
Identification and Characterization of Activating Kinases for CS-0777
The enzymatic phosphorylation of this compound to its active metabolite is a critical step in its metabolic profile. Initial investigations into the kinases responsible for this activation yielded surprising results, identifying enzymes not previously known to phosphorylate hydrophobic small molecules like this compound. nih.gov
Role of Fructosamine (B8680336) 3-Kinase (FN3K) and Fructosamine 3-Kinase-Related Protein (FN3K-RP)
Studies have identified Fructosamine 3-kinase (FN3K) and Fructosamine 3-kinase-related protein (FN3K-RP) as the principal enzymes responsible for the phosphorylation and thus activation of this compound in blood. researchgate.netnih.govnih.govtaylorandfrancis.comnih.gov This finding was unexpected because FN3K and FN3K-RP are primarily recognized for their role in phosphorylating sugar moieties attached to glycated proteins, a process involved in protein deglycation. nih.govmdpi.com Despite their typical substrates being structurally distinct from this compound, these kinases effectively catalyze the phosphorylation of the hydrophobic xenobiotic. nih.gov FN3K and FN3K-RP share a notable degree of sequence similarity, approximately 65%. mdpi.com While FN3K is known to phosphorylate fructoselysine residues in glycated proteins, FN3K-RP has been shown to induce the glycation of ribulosamines or psicosamines. mdpi.com Experimental evidence using recombinant forms of these enzymes suggests that FN3K-RP plays a more prominent role than FN3K in the phosphorylation of this compound within human erythrocytes. nih.govnih.govresearchgate.net
Subcellular and Tissue Localization of this compound Kinase Activity (e.g., Erythrocytes)
The distribution of this compound kinase activity within the body shows a distinct pattern compared to other similar compounds. Unlike the kinase activity responsible for the phosphorylation of FTY720 (fingolimod), which is predominantly located in platelets, the enzymatic activity that phosphorylates this compound is found mainly in red blood cells (RBCs). nih.govnih.gov This localization to erythrocytes is a key characteristic of this compound metabolism. The kinase activity has been successfully purified from human RBCs, allowing for further characterization of the enzymes involved. nih.govnih.gov
Enzyme Kinetics and Substrate Specificity of FN3K/FN3K-RP for this compound Phosphorylation
Detailed enzymatic kinetic analyses have been conducted to understand the interaction between this compound and the activating kinases. The Michaelis constants (Km) for the phosphorylation of this compound by human FN3K, FN3K-RP, and in human erythrocyte lysates have been determined. These values fall within the range of 498 μM to 1060 μM. researchgate.netnih.gov
The substrate specificity of FN3K and FN3K-RP for this compound has also been investigated. Studies using lysates from HEK293 cells overexpressing either FN3K or FN3K-RP demonstrated that these enzymes effectively phosphorylate this compound and structurally related compounds. nih.gov However, they exhibited limited kinase activity towards FTY720 and no activity towards sphingosine (B13886). nih.gov This indicates a degree of specificity of FN3K and FN3K-RP for this compound and its analogs.
Further evidence regarding the contribution of FN3K and FN3K-RP to this compound phosphorylation in erythrocytes comes from inhibition and immunodepletion studies. 1-deoxy-1-morpholinofructose (DMF), a known competitive inhibitor of FN3K, was found to suppress approximately 20% of the this compound phosphorylation activity in human erythrocyte lysate. researchgate.netresearchgate.net Immunodepletion experiments targeting FN3K and FN3K-RP in human erythrocyte lysate resulted in a decrease in the formation of the active metabolite (M1) by about 25% and 50%, respectively. researchgate.netresearchgate.net These findings collectively support the significant role of both kinases, with FN3K-RP appearing to have a more prominent contribution to this compound phosphorylation in erythrocytes. nih.gov The substrate preference observed with recombinant FN3K and FN3K-RP was highly correlated with that seen in rat RBC lysates. nih.gov
Table 1: Michaelis Constants (Km) for this compound Phosphorylation
| Enzyme/Source | Km (μM) | Source |
| Human FN3K | 498 - 1060 | researchgate.netnih.gov |
| Human FN3K-RP | 498 - 1060 | researchgate.netnih.gov |
| Human Erythrocytes | 498 - 1060 | researchgate.netnih.gov |
Note: The reported Km values for these sources are within the specified range.
Dephosphorylation Pathways of this compound-P
The reversible metabolism of this compound involves the dephosphorylation of the active metabolite, this compound-P (M1), back to the parent compound. researchgate.netnih.gov This process is primarily mediated by phosphatases.
Involvement of Alkaline Phosphatase (ALP) Isozymes
Alkaline phosphatase (ALP) enzymes have been identified as key players in the dephosphorylation of this compound-P. researchgate.netnih.govtaylorandfrancis.com Specifically, the tissue-nonspecific isozyme of alkaline phosphatase (ALPL) has been recognized as one of the enzymes responsible for converting M1 back to this compound. taylorandfrancis.com ALPL has been identified as the major candidate for this compound-P phosphatase activity in the human kidney. thermofisher.comnih.govnih.govcapes.gov.br Investigations into the different human ALP isozymes revealed that all four isozymes possess this compound-P phosphatase activity. nih.gov Among these, ALPL demonstrated a specific activity that was approximately 3-fold higher compared to the other three ALP isozymes. nih.gov The significant contribution of ALPL to this compound-P dephosphorylation in human kidney extract has been further supported by immunodepletion studies. nih.govnih.gov
Enzymatic Kinetics of this compound-P Dephosphorylation by ALP
Kinetic studies have also characterized the dephosphorylation of this compound-P by alkaline phosphatases. The Michaelis constants (Km) for the dephosphorylation of M1 by four different human ALPs and human tissue microsomes (liver, kidney, lung, and small intestine) were found to be in the range of 10.9 μM to 32.1 μM. researchgate.net This suggests a similar affinity among these enzymes and tissues for the dephosphorylation of the active metabolite. Inhibition studies using levamisole, an inhibitor of ALP, showed that it suppressed over 50% of the M1 dephosphorylation activity in microsomes derived from the liver, kidney, and lung. researchgate.net
Table 2: Michaelis Constants (Km) for this compound-P Dephosphorylation
| Enzyme/Source | Km (μM) | Source |
| Four Human ALPs and Tissue Microsomes (M1) | 10.9 - 32.1 | researchgate.net |
Note: The reported Km values for these sources are within the specified range.
Dynamic Equilibrium of this compound Phosphorylation and Dephosphorylation in Biological Systems
The phosphorylation of this compound to its active metabolite M1 is a key activation step tandfonline.comnih.gov. Unlike the related compound FTY720, which is primarily phosphorylated by sphingosine kinases (SPHK1 and SPHK2), this compound phosphorylation is mediated predominantly by fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP), particularly in human erythrocytes nih.govnih.govnih.govtaylorandfrancis.com. FN3K-RP appears to play a more prominent role in this phosphorylation in human erythrocytes compared to FN3K nih.govnih.govpatsnap.com. Studies involving FN3K inhibitors and immunodepletion of these enzymes have supported their involvement in M1 formation nih.govnih.gov.
The active metabolite, M1, can be reverted back to this compound through dephosphorylation tandfonline.comnih.govtaylorandfrancis.com. Alkaline phosphatase (ALP) is identified as one of the enzymes responsible for this dephosphorylation process in the body nih.govtaylorandfrancis.com. Dephosphorylation of M1 has been observed in various human tissue microsomes, including liver, kidney, and lung, with similar affinities towards M1 among different ALP isozymes nih.govpatsnap.com.
The metabolism of this compound involves a dynamic equilibrium between the parent compound and its phosphorylated metabolite tandfonline.comnih.gov. This reversible metabolism, characterized by the balance between phosphorylation by kinases (FN3K, FN3K-RP) and dephosphorylation by phosphatases (ALP), influences the concentrations of both this compound and M1 in biological systems tandfonline.comnih.govnih.gov. Pharmacokinetic analysis using a reversible metabolism model has indicated that the clearance of phosphorylation is greater than the clearance of dephosphorylation and elimination tandfonline.comnih.gov. While this compound is rapidly phosphorylated and reaches equilibrium with M1 in blood, similar to FTY720, the equilibrium for this compound and M1 strongly favors the phosphorylated form nih.gov.
Enzyme kinetic analyses have been performed to characterize the phosphorylation and dephosphorylation processes in humans nih.gov. The Michaelis constants (Km) for this compound phosphorylation by human FN3K, FN3K-RP, and erythrocytes have been reported in the micromolar range nih.gov. For the dephosphorylation of M1, the Km values for various human ALPs and microsomes were also in the micromolar range nih.gov.
Here is a summary of enzyme kinetic parameters for the reversible metabolism of this compound:
| Process | Enzyme/System | Substrate | Km (µM) | Reference |
| Phosphorylation | Human FN3K | This compound | 498 - 1060 | nih.gov |
| Phosphorylation | Human FN3K-RP | This compound | 498 - 1060 | nih.gov |
| Phosphorylation | Human Erythrocytes | This compound | 498 - 1060 | nih.gov |
| Dephosphorylation | Human ALPs (various isozymes) | M1 | 10.9 - 32.1 | nih.gov |
| Dephosphorylation | Human Tissue Microsomes (Liver, Kidney, Lung, Small Intestine) | M1 | 10.9 - 32.1 | nih.gov |
Characterization of Oxidative and Conjugative Metabolic Pathways of this compound
In addition to phosphorylation, this compound undergoes other metabolic transformations, including oxidative and conjugative pathways tandfonline.comnih.gov. Studies investigating the disposition and metabolism of this compound in animal models (rats and monkeys) have led to the identification of 12 metabolites tandfonline.comnih.govresearchgate.net. Phosphorylation and two hydroxylation pathways were proposed as primary metabolic routes tandfonline.comnih.govresearchgate.net.
While M1 is the major metabolite observed in the blood, oxidized this compound metabolites and various conjugated metabolites have been detected in urine and feces tandfonline.comnih.gov. This suggests that after phosphorylation and dephosphorylation, this compound and its oxidized forms can undergo further metabolism through conjugation before elimination from the body tandfonline.comnih.gov. The specific enzymes involved in the oxidative and conjugative pathways of this compound have been characterized, contributing to a comprehensive understanding of its metabolic fate tandfonline.comnih.govnih.gov.
Preclinical Pharmacological Profile of Cs 0777
In Vitro Pharmacological Effects of CS-0777 and this compound-P
In vitro studies have been crucial in elucidating the direct interactions of this compound and its phosphorylated form, this compound-P, with S1P receptors and the subsequent cellular responses.
Agonist-Evoked GTPγ-S Binding Assays for S1P1 and S1P3
Agonist-evoked GTPγ-S binding assays are commonly used to assess the functional activity of compounds at G protein-coupled receptors like S1P receptors. These assays measure the ability of a compound to stimulate the binding of GTPγ-S to the G protein, which is indicative of receptor activation.
Studies using GTPγ-S binding assays have shown that this compound-P is a potent and selective agonist for the human S1P1 receptor. nih.govcapes.gov.brnih.gov Specifically, this compound-P demonstrated significantly greater agonist activity for human S1P1 compared to human S1P3. nih.govcapes.gov.brnih.gov The EC50 value for human S1P1 was reported as 1.1 nM, while the EC50 for human S1P3 was 350 nM, indicating approximately 320-fold selectivity for S1P1 over S1P3. nih.govcapes.gov.brnih.govmedchemexpress.com Similar potent agonist activity for S1P1 was observed in rat receptors as well. nih.gov This selectivity for S1P1 is considered advantageous, as activation of S1P3 has been implicated in some of the side effects observed with less selective S1P receptor modulators. nih.govahajournals.orgresearchgate.netnih.gov
The following table summarizes the in vitro agonist activity of this compound-P at human and rat S1P1 and S1P3 receptors based on GTPγ-S binding assays:
| Compound | Receptor | Species | EC50 (nM) | Selectivity (S1P3/S1P1) |
| This compound-P | S1P1 | Human | 1.1 | ~320-fold |
| This compound-P | S1P3 | Human | 350 | |
| This compound-P | S1P1 | Rat | 1.8 | >100-fold |
| This compound-P | S1P3 | Rat | 200 |
Data compiled from references nih.govcapes.gov.brnih.govmedchemexpress.com.
Cellular Responses and Signaling Cascades Triggered by S1P1 Activation in Relevant Cell Lines
Activation of S1P1 receptors by agonists like this compound-P triggers various intracellular signaling cascades mediated by G proteins. S1P receptors are G protein-coupled receptors (GPCRs) that can couple to different G proteins, including Gi, Gq, and G12/13, leading to diverse downstream effects. tandfonline.com
Upon binding of an agonist to S1P1, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G protein, primarily Gi. tandfonline.com Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). nih.govguidetopharmacology.org Additionally, S1P1 activation can engage other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2). tandfonline.commdpi.com These pathways are involved in regulating various cellular processes such as cell survival, proliferation, migration, and differentiation. tandfonline.commdpi.comresearchgate.netspandidos-publications.com
In the context of immune cells, particularly lymphocytes, S1P1 activation plays a critical role in regulating their egress from lymphoid organs. researchgate.netmdpi.comresearchgate.net Agonist-induced internalization and degradation of S1P1 on the surface of lymphocytes prevents them from responding to the S1P gradient that facilitates their exit into the circulation. mdpi.com This leads to the sequestration of lymphocytes in lymphoid tissues and a reduction in their numbers in the peripheral blood. nih.govresearchgate.netmdpi.comresearchgate.net While the specific cellular responses and signaling cascades triggered by this compound-P have been studied in the context of lymphocyte trafficking, detailed descriptions of these pathways in relevant cell lines were not extensively available in the provided search results beyond the general mechanisms of S1P1 signaling.
Immunomodulatory Effects in Preclinical Animal Models
Preclinical animal models, particularly rodents, have been instrumental in evaluating the immunomodulatory effects of this compound, focusing on its impact on lymphocyte distribution and its efficacy in models of autoimmune disease.
Peripheral Blood Lymphocyte Modulation in Rodent Species
A key pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts. This is a consequence of impaired lymphocyte egress from secondary lymphoid organs due to S1P1 internalization. nih.govresearchgate.netmdpi.comresearchgate.net
Studies in rats have demonstrated that oral administration of this compound leads to a significant decrease in peripheral blood lymphocyte counts. nih.govcapes.gov.brnih.govacs.org Following single oral doses of this compound in rats, lymphocyte counts decreased significantly, reaching a nadir approximately 12 hours post-dose. nih.govcapes.gov.br The lymphocyte counts gradually recovered over several days. nih.govcapes.gov.br For instance, at doses of 0.1 and 1 mg/kg, lymphocyte counts decreased to 27.4% and 18.4% of vehicle-treated control values, respectively, 12 hours after administration. nih.gov By 5 days post-dose, lymphocyte counts in both groups were similar to those in vehicle-treated rats. nih.gov This effect is consistent with the mechanism of S1P1 agonism leading to lymphocyte sequestration. Similar lymphocyte reduction effects have been observed in other rodent species and monkeys. researchgate.netnih.gov
The following table illustrates the effect of single oral doses of this compound on peripheral blood lymphocyte counts in rats:
| Dose (mg/kg) | Time Post-dose (h) | Peripheral Blood Lymphocyte Count (% of Vehicle Control) |
| 0.1 | 12 | 27.4 |
| 1 | 12 | 18.4 |
| 0.1 | 48 | 71.5 |
| 1 | 48 | 30.1 |
| 0.1 | 120 (5 days) | Similar to vehicle |
| 1 | 120 (5 days) | Similar to vehicle |
Data compiled from reference nih.gov.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) as a Model of CNS Inflammation
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model that mimics aspects of human multiple sclerosis, a chronic inflammatory disease of the central nervous system (CNS). nih.govresearchgate.net EAE is characterized by inflammation and demyelination in the brain and spinal cord, driven by autoreactive immune cells, particularly T lymphocytes, that infiltrate the CNS. nih.govresearchgate.net
Given its ability to reduce peripheral lymphocyte counts by preventing their egress from lymphoid organs, this compound was evaluated for its efficacy in suppressing inflammation in the EAE model. Studies in Lewis rats induced with EAE have shown that oral administration of this compound can significantly suppress the development and severity of the disease. nih.govcapes.gov.bracs.orgresearchgate.net Treatment with this compound resulted in significant decreases in cumulative EAE scores compared to vehicle-treated groups. nih.govacs.org For example, in one study, daily oral administration of this compound at doses of 0.1 and 1 mg/kg from the day of EAE induction significantly reduced cumulative EAE scores. nih.gov This suppressive effect on EAE is attributed to the reduction in the number of circulating lymphocytes available to infiltrate the CNS and mediate the inflammatory response. nih.govresearchgate.netmdpi.comresearchgate.net
The following table shows the effect of daily oral administration of this compound on cumulative EAE scores in rats:
| Treatment Group | Cumulative EAE Score (Mean) | Statistical Significance vs. Vehicle |
| Vehicle | 14.0 | - |
| This compound (0.01 mg/kg) | 9.6 | Not statistically significant |
| This compound (0.1 mg/kg) | 0 | p < 0.01 |
| This compound (1 mg/kg) | 0 | p < 0.01 |
Data compiled from reference nih.gov.
Analysis of Specific Lymphocyte Subsets (e.g., CD4+ T cells) in Response to this compound
The immunomodulatory effects of S1P1 modulators are primarily mediated through their impact on lymphocyte trafficking. Lymphocytes, including T cells (CD4+ and CD8+) and B cells, express S1P1 receptors and are therefore susceptible to sequestration in lymphoid organs upon S1P1 activation. mdpi.comresearchgate.netnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Preclinical studies in animal models, including rats and monkeys, have been conducted to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound and its active metabolite, this compound-P. researchgate.netpatsnap.com PK/PD modeling has been utilized to characterize the relationship between the exposure levels of this compound-P and the resulting pharmacodynamic responses, such as the reduction in peripheral lymphocyte counts. researchgate.netpatsnap.comcelerion.com
Disposition and Elimination Characteristics of this compound in Animal Models (e.g., Rats, Monkeys)
Following oral administration of [¹⁴C]this compound in rats and monkeys, the compound was well absorbed, with total recoveries exceeding 90% of the administered dose, primarily found in feces. researchgate.netnii.ac.jptandfonline.com this compound and its phosphorylated metabolite, M1 (this compound-P), demonstrated high binding to plasma proteins (>93%) in rats, monkeys, and humans. researchgate.netnii.ac.jptandfonline.com
The metabolism of this compound involves phosphorylation and two main hydroxylation pathways, leading to the identification of 12 metabolites. researchgate.netnii.ac.jptandfonline.com In the blood of both rats and monkeys, the predominant metabolite detected was M1 (this compound-P), along with smaller amounts of other phosphorylated metabolites. researchgate.netnii.ac.jptandfonline.com Conversely, in the urine and feces of these animals, oxidized this compound metabolites and their various conjugates were observed, rather than phosphorylated forms. researchgate.netnii.ac.jptandfonline.com This suggests a process where this compound and its oxidized metabolites undergo phosphorylation in the body, but the phosphorylated metabolites are subsequently dephosphorylated before further metabolism and elimination. researchgate.netnii.ac.jptandfonline.com
Pharmacokinetic analysis using a reversible metabolism model indicated that the clearance associated with phosphorylation was greater than that of dephosphorylation and elimination. researchgate.netnii.ac.jptandfonline.com Linear one- and two-compartment models were used to characterize the time course of this compound and M1 concentrations in rats and monkeys, respectively. researchgate.netpatsnap.com
Relationship between Systemic Exposure of this compound-P and Pharmacodynamic Responses
The pharmacologically active metabolite, this compound-P, is a selective agonist for the S1P1 receptor. nih.govnih.gov Preclinical studies have shown that this compound induces a dose-dependent decrease in peripheral lymphocyte counts in animal models, including rats and cynomolgus monkeys. nih.govresearchgate.netnih.govmsdiscovery.org This effect is a key pharmacodynamic marker for S1P1 receptor modulation. nih.govmsdiscovery.org
The relationship between the blood concentrations of the active metabolite, M1 (this compound-P), and the reduction in lymphocyte counts was effectively described using an indirect response model in the animal species studied. researchgate.netpatsnap.com Quantitative analysis provided estimates for the maximum possible response (Imax) and the half-maximal inhibitory concentration (IC50) for the effect of M1 on lymphocyte counts. researchgate.netpatsnap.com
The estimated Imax values were approximately 0.815 in healthy rats, 0.807 in experimental autoimmune encephalomyelitis (EAE) induced rats, and 0.789 in monkeys. researchgate.netpatsnap.com The estimated IC50 values for M1 in terms of blood concentration were 6.58 ng/ml in healthy rats, 5.09 ng/ml in EAE rats, and 0.484 ng/ml in monkeys. researchgate.netpatsnap.com After accounting for the blood-to-plasma concentration ratio and the plasma free fraction of M1, the IC50 values calculated based on the unbound plasma concentration were found to be within a similar range across rats and monkeys. patsnap.com
Preclinical data from monkey studies and in vitro human metabolism data have been used to model the pharmacokinetic and pharmacodynamic responses observed in humans. msdiscovery.org
Pharmacodynamic Parameters of this compound-P on Lymphocyte Count Reduction in Animal Models
| Parameter | Healthy Rats | EAE Rats | Monkeys |
| Imax | 0.815 | 0.807 | 0.789 |
| IC50 (ng/ml, Blood) | 6.58 | 5.09 | 0.484 |
Note: Imax represents the maximum fractional reduction in lymphocyte counts. IC50 is the concentration of M1 (this compound-P) at which 50% of the maximum reduction is observed.
Comparative Pharmacology and Selectivity of Cs 0777
Comparison of S1P Receptor Selectivity with First-Generation Modulators (e.g., Fingolimod)
First-generation S1P receptor modulators, such as fingolimod (B1672674) (FTY720), are known to interact with multiple S1P receptor subtypes, including S1P₁, S1P₃, S1P₄, and S1P₅. biomolther.orgnih.govsemanticscholar.org This broad activity profile has been associated with certain pharmacological effects, some of which may contribute to adverse events. nih.govsemanticscholar.org
In contrast, CS-0777, through its active metabolite this compound-P, demonstrates a significantly higher selectivity for the S1P₁ receptor. nih.govmedchemexpress.comacs.orgcapes.gov.br Studies have shown that this compound-P exhibits potent agonist activity for both rat and human S1P₁ receptors. nih.gov Crucially, its agonist activity for S1P₃ is considerably lower, demonstrating at least 100-fold greater activity for S1P₁ compared to S1P₃. nih.gov Specifically, this compound-P had approximately 320-fold greater agonist activity for human S1P₁ (EC₅₀; 1.1 nM) relative to S1P₃ (EC₅₀; 350 nM). nih.govmedchemexpress.comacs.orgcapes.gov.br
When compared directly to the active phosphorylated form of fingolimod (FTY720-P), this compound-P appears to have greater selectivity for S1P₁ relative to S1P₃. nih.gov FTY720-P's agonist activity for rat and human S1P₁ was approximately 5- to 10-fold greater than its activity for S1P₃. nih.gov Furthermore, the agonist activity of this compound-P for human S1P₅ was approximately 60-fold weaker than that of FTY720-P, and neither compound showed significant binding to human S1P₂. nih.gov This enhanced selectivity for S1P₁ is a key characteristic differentiating this compound from less selective modulators like fingolimod. nih.gov
The following table summarizes the in vitro agonist activity (EC₅₀ values) of this compound-P and FTY720-P on human S1P₁ and S1P₃ receptors:
| Compound | Human S1P₁ EC₅₀ (nM) | Human S1P₃ EC₅₀ (nM) | S1P₁/S1P₃ Selectivity Ratio |
| This compound-P | 1.1 | 350 | ~320 |
| FTY720-P | 0.37 | 3.3 | ~9 |
Note: EC₅₀ values represent the half maximal effective concentration.
Mechanistic Implications of High S1P1 Selectivity in Modulating Immune Cell Dynamics
The high selectivity of this compound-P for the S1P₁ receptor has significant mechanistic implications for its effects on immune cell dynamics, particularly lymphocyte trafficking. S1P₁ receptors play a critical role in regulating the egress of lymphocytes from lymphoid organs, such as lymph nodes and the thymus, into the peripheral circulation. biomolther.orgresearchgate.nettandfonline.com A gradient of S1P exists between lymphoid tissues (low concentration) and blood/lymph (high concentration), and lymphocytes utilize S1P₁ to sense this gradient and exit lymphoid organs. researchgate.netlimes-institut-bonn.de
Agonists of S1P₁, including this compound-P and FTY720-P, bind to S1P₁ receptors on the surface of lymphocytes. biomolther.orgresearchgate.nettandfonline.com This binding leads to the internalization and functional antagonism of the S1P₁ receptor on these cells. researchgate.nettandfonline.comlimes-institut-bonn.de The subsequent reduction in functional S1P₁ receptors on the lymphocyte surface prevents the cells from responding to the S1P gradient, effectively trapping them within the lymphoid organs. researchgate.nettandfonline.comlimes-institut-bonn.de This sequestration of lymphocytes leads to a decrease in their numbers in the peripheral blood, a phenomenon known as lymphopenia. biomolther.orgresearchgate.netacs.orgcapes.gov.br
The high S1P₁ selectivity of this compound-P suggests that its primary mechanism of action in modulating immune cell dynamics is through this specific pathway of lymphocyte sequestration in lymphoid tissues. biomolther.orgnih.govresearchgate.netacs.orgcapes.gov.br By predominantly targeting S1P₁, this compound is expected to primarily impact the S1P₁-dependent processes in lymphocytes, leading to reduced recirculation of potentially autoreactive T and B cells into the peripheral circulation and target tissues. biomolther.orgresearchgate.nettandfonline.com
Studies in rats have demonstrated that administration of this compound leads to a significant decrease in peripheral blood lymphocyte counts, with levels returning to baseline after discontinuation. nih.govacs.orgcapes.gov.br This observed lymphopenia is consistent with the expected effect of an S1P₁ agonist that induces lymphocyte sequestration. biomolther.orgresearchgate.netacs.orgcapes.gov.br
Differential Engagement of S1P Receptors and Downstream Signaling Pathways by this compound-P and Analogs
This compound is a prodrug that is converted to its active phosphorylated form, this compound-P, by sphingosine (B13886) kinases in vivo. nih.govjst.go.jpmedchemexpress.comresearchgate.netacs.orgcapes.gov.br this compound-P acts as a potent and selective agonist of the S1P₁ receptor. nih.govmedchemexpress.comacs.orgcapes.gov.br The engagement of S1P receptors by agonists like this compound-P triggers various downstream signaling pathways mediated by G proteins. S1P receptors are G protein-coupled receptors (GPCRs) that can couple to different Gα subunits, including Gαᵢ, Gαq, and Gα₁₂/₁₃, leading to diverse intracellular signaling cascades. limes-institut-bonn.detandfonline.com
The primary signaling pathway activated by S1P₁ agonists on lymphocytes is coupled to Gαᵢ. limes-institut-bonn.detandfonline.com Activation of Gαᵢ leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. tandfonline.com More importantly for lymphocyte trafficking, S1P₁ engagement by agonists like this compound-P leads to the recruitment of β-arrestin and subsequent internalization and degradation of the S1P₁ receptor. biomolther.orgsemanticscholar.orgresearchgate.net This process, often referred to as functional antagonism, is critical for preventing lymphocyte egress from lymphoid organs. researchgate.nettandfonline.comlimes-institut-bonn.de
While the primary effect of this compound-P is mediated through S1P₁-Gαᵢ coupling and subsequent receptor internalization, the engagement of other S1P receptor subtypes by less selective modulators can activate different signaling pathways. For instance, S1P₃ can couple to Gαq and Gαᵢ, leading to the activation of phospholipase C and the mobilization of intracellular calcium, as well as the inhibition of adenylyl cyclase. tandfonline.com The lower activity of this compound-P at S1P₃ compared to fingolimod-P suggests that this compound is less likely to activate these S1P₃-mediated signaling pathways. nih.gov
Research on this compound and its analogs has focused on optimizing S1P₁ selectivity to maximize the desired immunosuppressive effects mediated by lymphocyte sequestration while minimizing potential off-target effects associated with the activation of other S1P receptor subtypes. nih.govsemanticscholar.org The specific structural features of this compound-P that contribute to its high S1P₁ selectivity and its interaction with the receptor binding site and downstream signaling machinery are key areas of pharmacological investigation. nih.govresearchgate.net
The differential engagement of S1P receptors by this compound-P and its analogs, particularly the high selectivity for S1P₁, underpins its mechanism of action in modulating immune cell trafficking and its potential therapeutic advantages compared to less selective S1P receptor modulators. nih.govsemanticscholar.org
Advanced Research Methodologies Applied to Cs 0777 Studies
Proteomic Correlation Profiling for Identification of Drug-Metabolizing Enzymes
Proteomic correlation profiling is a method used to identify enzymes responsible for drug metabolism by correlating protein abundance profiles with enzyme activity profiles across chromatographic fractions of biological samples. This technique assumes that protein quantity correlates with protein activity. thermofisher.comnih.gov This approach involves fractionating biological material using column chromatography and then performing proteomic analysis on the fractions to quantify all proteins. nih.gov Simultaneously, a biological assay is conducted to measure the specific enzyme activity of interest in parallel with the proteomic analysis. thermofisher.com A strong correlation between a specific enzyme activity and the abundance of a particular protein suggests that the protein is linked to that biological activity. thermofisher.com
This methodology has been applied to identify the enzyme responsible for the dephosphorylation of CS-0777 phosphate (B84403) (this compound-P), the active metabolite of this compound. Using human kidney samples, which exhibited high this compound-P alkaline phosphatase activity, proteomic correlation profiling successfully identified alkaline phosphatase, tissue-nonspecific isozyme (ALPL) as a candidate phosphatase for this compound-P. nih.govcapes.gov.br This identification was supported by a strong correlation between this compound-P phosphatase activity and ALPL quantity across fractions obtained during purification steps. researchgate.net Further validation included the use of levamisole, an ALPL-specific inhibitor, which concentration-dependently inhibited this compound-P phosphatase activity in human kidney extract. thermofisher.comresearchgate.net Immunodepletion studies also contributed to the evidence supporting ALPL as the major this compound-P phosphatase candidate in the human kidney. thermofisher.comnih.gov
The proteomic correlation profiling approach offers advantages over traditional biochemical purification methods, requiring fewer purification steps and less starting material due to the lower purity required for proteomic analysis. nih.gov
Quantitative Bioanalytical Methods for this compound and Metabolite Detection in Biological Matrices
Quantitative bioanalytical methods are essential for determining the concentrations of this compound and its metabolites in various biological matrices, such as plasma, urine, and tissues. These methods are crucial for pharmacokinetic and disposition studies. swissbioquant.comresearchgate.net
For S1P1 modulators, including this compound, the development of bioanalytical methods can be challenging due to factors such as high protein binding and the polar or zwitterionic nature of phosphorylated metabolites. nih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of S1P1 modulators in biological matrices. nih.govpatsnap.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the accurate quantification of analytes even at low concentrations. swissbioquant.comcriver.com
Various sample preparation techniques are employed to extract this compound and its metabolites from biological matrices, including liquid-liquid extraction, solid-phase extraction, and protein precipitation. nih.govpatsnap.comresearchgate.net These methods aim to isolate the analytes of interest from complex biological components that could interfere with the analysis. The choice of extraction method depends on the chemical properties of the analyte and the biological matrix.
Quantitative bioanalytical methods for this compound and its phosphorylated metabolite (M1) have been developed and applied in pharmacokinetic studies in animal models. patsnap.commedkoo.comresearchgate.net These studies involve characterizing the time courses of this compound and M1 concentrations in biological fluids following administration. patsnap.comresearchgate.net
Advanced Chromatographic and Spectrometric Techniques in Metabolite Identification
Advanced chromatographic and spectrometric techniques are indispensable for the identification and structural elucidation of this compound metabolites. These methods provide detailed information about the chemical structures of metabolites present in biological samples.
Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for metabolite identification, offering broad coverage of metabolites due to its compatibility with various column chemistries. criver.comthermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, are particularly useful as they allow for the calculation of empirical formulae from molecular ions. thermofisher.com Tandem mass spectrometry (MS/MS) is crucial for obtaining fragmentation patterns of precursor ions, which are then used to search against mass spectral libraries or for manual de novo interpretation to determine metabolite structures. criver.comthermofisher.com In some cases, further stages of analysis (MSn) may be required for confident identification. thermofisher.com
Metabolite identification strategies often involve comparing the chromatographic and spectral data of metabolites to that of the parent compound and potential reference standards. criver.com Techniques like LC-HRMS and LC-MS/MS are used for metabolite profiling, which involves finding compound-related metabolites in complex biological samples. swissbioquant.comcriver.com
Studies on this compound have utilized these advanced techniques to identify its metabolites. Following oral administration of radiolabeled this compound in animal models, various metabolites were detected and their structures elucidated. researchgate.net Phosphorylation and hydroxylation pathways have been proposed as primary metabolic routes for this compound. researchgate.net The major metabolite identified in blood was the phosphorylated form, M1, along with other phosphorylated metabolites. researchgate.net
Therapeutic Implications and Future Directions in Cs 0777 Research
Basis for Therapeutic Potential in Autoimmune and Inflammatory Disorders
CS-0777 is recognized as a selective modulator of the sphingosine (B13886) 1-phosphate receptor-1 (S1P1). nih.govbiomolther.orgcapes.gov.br Sphingosine 1-phosphate (S1P) is a bioactive lipid mediator involved in various cellular processes, including lymphocyte trafficking. nih.gov Modulation of S1P receptors, particularly S1P1, has demonstrated clinical utility in suppressing autoimmunity by affecting the movement of lymphocytes. nih.gov
This compound functions as a prodrug, undergoing phosphorylation in vivo to its active metabolite, this compound-phosphate (this compound-P). nih.govcapes.gov.bracs.org this compound-P acts as a selective S1P1 agonist. nih.govcapes.gov.bracs.org Studies have shown that this compound-P exhibits significantly greater agonist activity for human S1P1 compared to S1P3. nih.govcapes.gov.brnih.gov Specifically, this compound-P had approximately 320-fold greater agonist activity for human S1P1 (EC50; 1.1 nM) relative to S1P3 (EC50; 350 nM). nih.govcapes.gov.brnih.gov This selectivity for S1P1 is considered potentially advantageous, as it may help avoid potential side effects associated with S1P3 activation. nih.govnih.gov
The therapeutic potential of this compound in autoimmune and inflammatory diseases is supported by its observed effects on lymphocyte counts and its suppressive effect in preclinical models. Following oral administration in rats, this compound significantly decreased lymphocyte counts in a dose-dependent manner. nih.govcapes.gov.brnih.gov This decrease in circulating lymphocytes is a key mechanism by which S1P1 modulators exert their immunosuppressive effects, preventing lymphocytes from exiting lymphoid organs and entering circulation. nih.govbiomolther.orgresearchgate.netresearchgate.net In experimental autoimmune encephalomyelitis (EAE) models, which are used as preclinical models for multiple sclerosis, this compound treatment resulted in significant decreases in cumulative EAE scores. nih.govcapes.gov.bracs.orgnih.gov This demonstrates its ability to suppress the disease progression in an animal model of autoimmunity.
| Compound | Target Receptor | Human S1P1 EC₅₀ (nM) | Human S1P3 EC₅₀ (nM) | S1P1 vs S1P3 Selectivity (Fold) |
|---|---|---|---|---|
| This compound-P | S1P1, S1P3 | 1.1 | 350 | ~320 |
| FTY720-P (Fingolimod-P) | S1P1, S1P3, S1P4, S1P5 | 0.37 | 3.3 | ~9 |
This compound has been investigated in clinical trials for the treatment of multiple sclerosis, an autoimmune inflammatory disease. nih.govcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.netidrblab.net These studies have shown that oral administration of this compound leads to a dose-dependent decrease in circulating lymphocytes, including CD4+ T cell subsets. nih.govresearchgate.net
Unexplored Biological Activities and Off-Target Pathway Investigations (Academia-Focused)
While the primary focus of this compound research has been its activity as a selective S1P1 modulator, academic investigations could explore potential unexplored biological activities and off-target pathway interactions. Given that S1P receptors are involved in a wide range of cellular processes beyond lymphocyte trafficking, including cell differentiation, morphogenesis, angiogenesis, and motility, there may be other pathways influenced by this compound or its metabolite. nih.govidrblab.net
Academic research could delve into the effects of this compound-P on other S1P receptor subtypes (S1P2, S1P4, S1P5) at higher concentrations or in specific cellular contexts, even though initial studies indicate lower activity compared to S1P1. nih.govnih.gov Furthermore, investigations into potential interactions with other lipid signaling pathways or G protein-coupled receptors could reveal additional biological effects. The impact of this compound on different immune cell subsets beyond T and B cells, such as innate immune cells, in various inflammatory environments could also be a fruitful area of academic inquiry.
Understanding the full spectrum of biological activities, including any subtle or context-dependent off-target effects, is crucial for a comprehensive scientific understanding of this compound. This could involve high-throughput screening, phenotypic assays in diverse cell types, and in vivo studies in various disease models, moving beyond the established EAE model.
Advanced Pharmacogenomic and Proteomic Investigations Related to this compound Biotransformation
Pharmacogenomics and proteomics offer powerful tools to understand the variability in response to this compound, particularly concerning its biotransformation. This compound is a prodrug requiring phosphorylation to its active form, this compound-P. nih.govcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net Unlike fingolimod (B1672674), which is primarily phosphorylated by SPHK2 in platelets, the kinase activity responsible for this compound phosphorylation was found mainly in red blood cells (RBCs). nih.gov Fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP) have been identified as enzymes involved in the phosphorylation of this compound, and alkaline phosphatase (ALP) is involved in the de-phosphorylation of this compound-P back to this compound. researchgate.netresearchgate.net
Advanced pharmacogenomic studies could investigate genetic polymorphisms in the genes encoding FN3K, FN3K-RP, various ALP isozymes, and other kinases or phosphatases that might play a role in this compound metabolism. researchgate.netnih.govmdpi.com Identifying genetic variants that influence the activity or expression levels of these enzymes could help predict inter-individual variability in the conversion of this compound to its active metabolite, potentially impacting efficacy and safety.
Proteomic investigations could complement pharmacogenomic studies by quantifying the protein levels of these enzymes in relevant tissues or cells (e.g., red blood cells). ujs.edu.cnnih.gov Furthermore, proteomics could be used to identify novel enzymes or pathways involved in this compound biotransformation or to assess the impact of this compound and this compound-P on the cellular proteome, potentially revealing downstream effects or off-target interactions at the protein level. ujs.edu.cnnih.gov Enzyme kinetic analysis of this compound phosphorylation by human FN3K, FN3K-RP, and erythrocytes has been performed, with Michaelis constants in the range of 498 μM to 1060 μM. researchgate.net
| Enzyme/Cell Type | Role in this compound Biotransformation | Michaelis Constant (Km) for this compound Phosphorylation |
|---|---|---|
| Human FN3K | Phosphorylation | ~498 μM |
| Human FN3K-RP | Phosphorylation | ~1060 μM |
| Human Erythrocytes | Phosphorylation | In the range of 498 μM to 1060 μM |
| Alkaline Phosphatase | De-phosphorylation | Not specified in sources |
Note: Data extracted from search result researchgate.net.
Studies have identified 12 metabolites of this compound, proposing phosphorylation and two hydroxylation pathways as primary metabolic routes. researchgate.net In the blood of rats and monkeys, the major metabolite was this compound-P, with a few other phosphorylated metabolites also detected. researchgate.net Further proteomic analysis could help identify the specific enzymes responsible for these hydroxylation pathways and other metabolic transformations.
Application of Artificial Intelligence and Machine Learning in this compound Analog Design and Synthesis Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, including compound design and synthesis optimization. paperswithcode.commdpi.comarxiv.orgarxiv.orgewadirect.com These technologies could be leveraged in the context of this compound research to design novel analogs with potentially improved properties or to optimize synthetic routes.
For analog design, AI/ML models could be trained on existing datasets of S1P1 modulators, including structural information and biological activity data (e.g., S1P1 and S1P3 EC50 values). nih.govcapes.gov.brnih.gov These models could then predict the likely activity and selectivity of novel this compound analogs, allowing for the in silico screening of a vast chemical space. This could accelerate the identification of compounds with enhanced S1P1 selectivity, improved pharmacokinetic profiles, or reduced potential for off-target effects. paperswithcode.commdpi.comarxiv.orgarxiv.orgewadirect.com
In synthesis optimization, ML algorithms could analyze reaction conditions, catalysts, and yields from previous synthetic steps of this compound and related compounds. researchgate.net By identifying complex relationships within this data, ML models could suggest optimized reaction parameters to improve efficiency, yield, and purity, potentially reducing manufacturing costs and environmental impact. paperswithcode.commdpi.comarxiv.orgarxiv.orgewadirect.com While the provided search results mention AI/ML in the context of analog circuit design, the underlying principles of using these technologies for optimization and design based on large datasets are transferable to chemical compound research. paperswithcode.commdpi.comarxiv.orgarxiv.orgewadirect.com
Identification and Validation of Novel Preclinical Biomarkers for this compound Pharmacodynamic Monitoring
Identifying and validating preclinical biomarkers for pharmacodynamic monitoring is crucial for assessing the biological effects of this compound in research studies. Pharmacodynamic biomarkers characterize the molecular and functional effects of an intervention and can reflect altered activities or expression of molecular targets. nih.govmdpi.com
The most established pharmacodynamic marker for S1P1 modulators like this compound is the reduction in peripheral blood lymphocyte counts due to sequestration in lymphoid organs. nih.govbiomolther.orgcapes.gov.brnih.govnih.govresearchgate.netresearchgate.net This has been consistently observed in preclinical studies with this compound. nih.govcapes.gov.brnih.gov
However, novel preclinical biomarkers could provide more detailed insights into the specific cellular and molecular effects of this compound-P. This could include:
Specific immune cell subset analysis: Beyond total lymphocytes, monitoring changes in specific T cell subsets (e.g., CD4+, CD8+, memory, naive) and B cell populations could provide a more nuanced understanding of this compound's immunomodulatory effects. nih.govresearchgate.net
S1P1 receptor internalization: Measuring the internalization of S1P1 receptors on the surface of lymphocytes or other relevant cells following exposure to this compound-P could serve as a direct pharmacodynamic marker of receptor engagement and functional antagonism. nih.govbiomolther.orgresearchgate.netresearchgate.net
Downstream signaling pathway markers: Investigating the phosphorylation status or expression levels of proteins involved in S1P1 downstream signaling pathways could indicate the level of pathway modulation. idrblab.net
Chemokine and cytokine profiles: Monitoring changes in the levels of chemokines and cytokines involved in immune cell trafficking and inflammation could provide insights into the broader immunomodulatory effects.
Validation of these potential biomarkers would involve correlating their changes with this compound exposure, this compound-P levels, and observed biological effects (e.g., lymphocyte sequestration, suppression of inflammation in disease models). nih.govmdpi.com Preclinical studies using techniques like flow cytometry, Western blotting, ELISA, and gene expression analysis would be essential for this validation process. nih.govmdpi.com
Q & A
Q. What distinguishes CS-0777 from its phosphorylated metabolite (this compound-P) in terms of pharmacological activity?
Answer: this compound is a selective S1P1 receptor modulator, while its phosphorylated metabolite (this compound-P) exhibits enhanced receptor binding due to structural modifications. The addition of a phosphate group (PO₄) to this compound’s hydroxyl group enables direct interaction with S1P1 receptors, mimicking endogenous sphingosine 1-phosphate . Methodologically, comparative binding assays (e.g., radioligand displacement studies) and pharmacokinetic profiling (e.g., plasma protein binding assays >93% in rats and monkeys) are used to differentiate their activity .
Q. How can researchers validate the purity and identity of newly synthesized this compound batches?
Answer: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity. For purity, reversed-phase HPLC with UV detection (e.g., 220 nm) is recommended, with acceptance criteria of ≥95% purity. For phosphorylated derivatives like this compound-P, enzymatic assays (e.g., phosphatase inhibition with levamisole) can confirm functional activity .
Q. What experimental models are suitable for assessing this compound’s pharmacokinetics?
Answer: Oral and intravenous administration in rodent and non-rodent models (e.g., rats and monkeys) followed by LC-MS/MS analysis of plasma and tissue samples. Key parameters include bioavailability (>90% absorption in rats), plasma protein binding (>93%), and metabolite profiling (e.g., oxidized and phosphorylated metabolites in feces and urine) .
Advanced Research Questions
Q. How can contradictory data on this compound-P’s metabolic stability be resolved?
Answer: Contradictions arise from in vitro vs. in vivo findings. For example, phosphorylated metabolites revert to this compound during elimination . To resolve this:
Q. What methodologies optimize the synthesis of this compound-P while avoiding inefficient protection/deprotection steps?
Answer: Traditional chemical synthesis (Scheme 9) involves protecting the amino group, phosphate esterification, and deprotection, yielding 31% efficiency . Advanced microbial conversion using Circinella muscae achieves a one-step phosphorylation of this compound with 73% isolated yield. Validate this via SDS-PAGE and fluorescent staining to confirm enzyme activity (e.g., FN3K in erythrocyte lysates) .
Q. How do researchers design experiments to evaluate this compound’s subtype selectivity among S1P receptors?
Answer:
- Use competitive binding assays with recombinant S1P1–S1P5 receptors.
- Measure EC₅₀ values via calcium flux assays (S1P1-specific Gαi-coupled pathways).
- Cross-validate with knockout models (e.g., S1P1⁻/⁻ mice) to exclude off-target effects. Reference sphingosine analogs (e.g., fingolimod-P) as controls .
Q. What statistical approaches address variability in this compound’s metabolic data across species?
Answer:
- Apply ANOVA to compare metabolite recovery rates (e.g., 90% fecal recovery in rats vs. monkeys).
- Use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality.
- Incorporate confidence intervals (95%) for phosphorylation/dephosphorylation clearance ratios .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound-P?
Answer: Discrepancies may stem from protein binding differences or tissue-specific metabolism. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
